molecular formula C16H12BrNO B8368538 4-(4-Bromophenyl)-5-methyl-2-phenyloxazole

4-(4-Bromophenyl)-5-methyl-2-phenyloxazole

Cat. No. B8368538
M. Wt: 314.18 g/mol
InChI Key: IPGFJTOYZHGPMB-UHFFFAOYSA-N
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Patent
US08404722B2

Procedure details

a mixture of benzamide (4.919 ml, 54.46 mmol) and 2,4′-dibromopropiophenone (10.60 g, 36.31 mmol) was heated in a 135° C. oil bath. The mixture became homogenous at >100° C. The reaction was stirred at 135° C. for 2 hours, after which time a precipitate had developed, and removed from the hot oil bath. Approximately 20 mL of acetonitrile was added to the mixture, which was left to equilibrate to room temperature. The precipitate was collected by filtration, rinsing with acetonitrile to afford a colorless solid. ESI+ m/z=314.0; 316.0 [MH]+.
Quantity
4.919 mL
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH2:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:11]([CH3:21])[C:12]([C:14]1[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][CH:15]=1)=O>>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([C:12]2[N:9]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[O:8][C:11]=2[CH3:21])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
4.919 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC(C(=O)C1=CC=C(C=C1)Br)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 135° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
became homogenous at >100° C
CUSTOM
Type
CUSTOM
Details
removed from the hot oil bath
ADDITION
Type
ADDITION
Details
Approximately 20 mL of acetonitrile was added to the mixture, which
WAIT
Type
WAIT
Details
was left
CUSTOM
Type
CUSTOM
Details
to equilibrate to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
rinsing with acetonitrile
CUSTOM
Type
CUSTOM
Details
to afford a colorless solid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC1=CC=C(C=C1)C=1N=C(OC1C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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